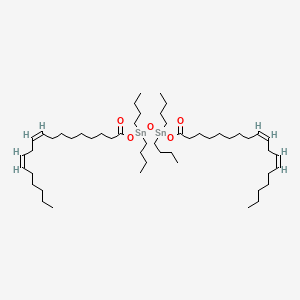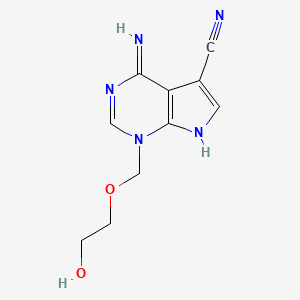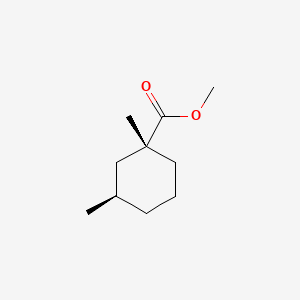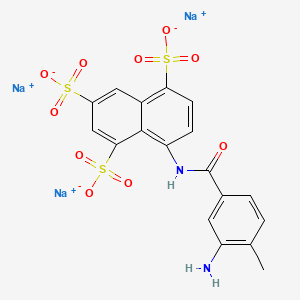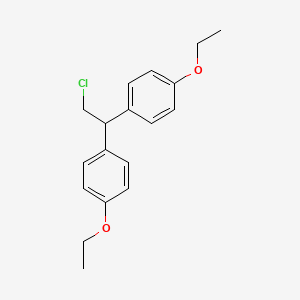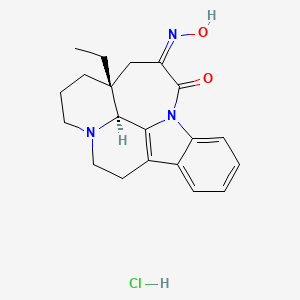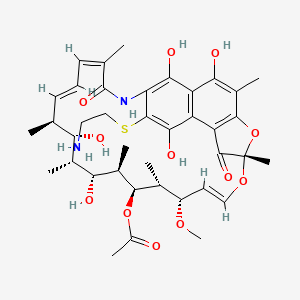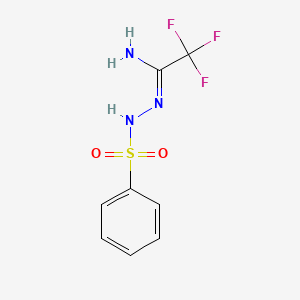
N'-(2,2,2-Trifluoroethanimidoyl)benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2,2,2-Trifluoroethanimidoyl)benzenesulfonohydrazide is a chemical compound with the molecular formula C8H8F3N3O2S and a molecular weight of 267.228 g/mol . It is characterized by the presence of a trifluoroethanimidoyl group attached to a benzenesulfonohydrazide moiety. This compound is achiral and does not exhibit optical activity .
Méthodes De Préparation
The synthesis of N’-(2,2,2-Trifluoroethanimidoyl)benzenesulfonohydrazide typically involves the reaction of 2,2,2-trifluoroethanimidoyl chloride with benzenesulfonohydrazide under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is often used to neutralize the hydrochloric acid byproduct . The reaction mixture is stirred at room temperature for several hours until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
N’-(2,2,2-Trifluoroethanimidoyl)benzenesulfonohydrazide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon) depending on the specific reaction . Major products formed from these reactions include sulfone derivatives, reduced hydrazides, and substituted hydrazides .
Applications De Recherche Scientifique
N’-(2,2,2-Trifluoroethanimidoyl)benzenesulfonohydrazide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N’-(2,2,2-Trifluoroethanimidoyl)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with enzymes and proteins, leading to inhibition or modulation of their activities . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the target enzyme or protein .
Comparaison Avec Des Composés Similaires
N’-(2,2,2-Trifluoroethanimidoyl)benzenesulfonohydrazide can be compared with other similar compounds, such as:
N-(2,2,2-Trifluoroethyl)benzenesulfonamide: This compound also contains a trifluoroethyl group but lacks the hydrazide moiety, resulting in different chemical and biological properties.
N’-(2,2,2-Trifluoroethanimidoyl)benzenesulfonamide: Similar to the target compound but with an amide instead of a hydrazide group, leading to variations in reactivity and biological activity.
The uniqueness of N’-(2,2,2-Trifluoroethanimidoyl)benzenesulfonohydrazide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities .
Propriétés
Numéro CAS |
4454-53-9 |
|---|---|
Formule moléculaire |
C8H8F3N3O2S |
Poids moléculaire |
267.23 g/mol |
Nom IUPAC |
N'-(benzenesulfonamido)-2,2,2-trifluoroethanimidamide |
InChI |
InChI=1S/C8H8F3N3O2S/c9-8(10,11)7(12)13-14-17(15,16)6-4-2-1-3-5-6/h1-5,14H,(H2,12,13) |
Clé InChI |
VYYBGPDFMAIJFS-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)S(=O)(=O)N/N=C(/C(F)(F)F)\N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NN=C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


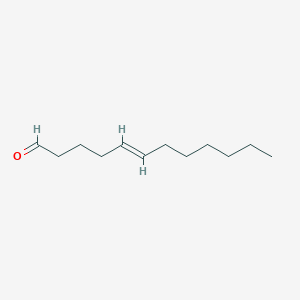
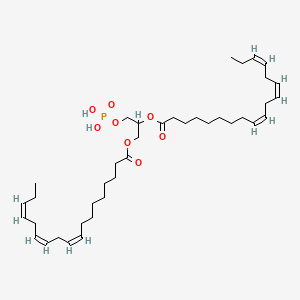
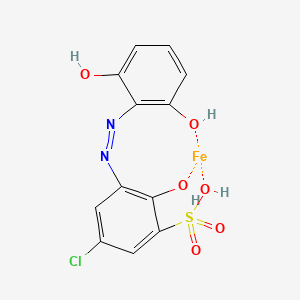

![3-[[4-[(6-Nitrobenzothiazol-2-YL)azo]phenyl]amino]propiononitrile](/img/structure/B12677358.png)
![4-Isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12677376.png)
